![molecular formula C13H12Cl2N2O2 B11831862 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 88808-40-6](/img/structure/B11831862.png)
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[44]nonane-2,4-dione is a compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of 3,5-dichloroaniline with a suitable spirocyclic precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but with different substituents.
3,9-Diazabicyclo[4.2.1]nonane: Another spirocyclic compound with distinct biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
88808-40-6 |
|---|---|
Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-8-5-9(15)7-10(6-8)17-11(18)13(16-12(17)19)3-1-2-4-13/h5-7H,1-4H2,(H,16,19) |
InChI Key |
YXXSNAUBRLNOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
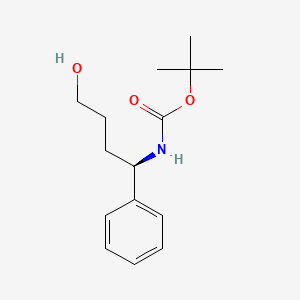
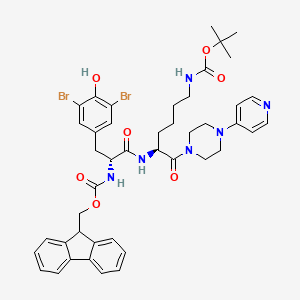
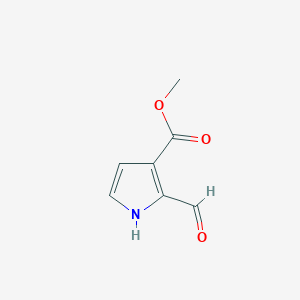
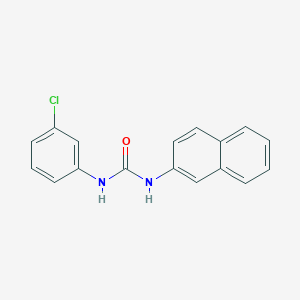
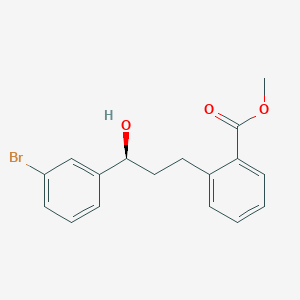
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
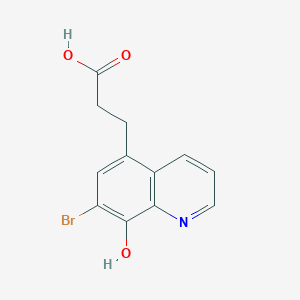

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
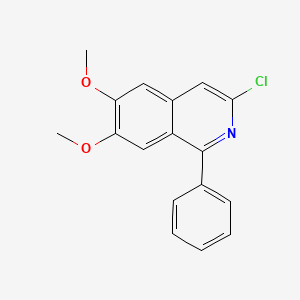
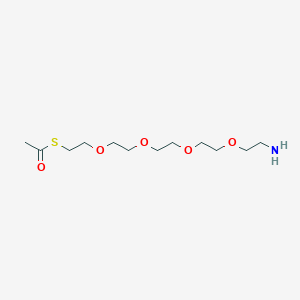
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
